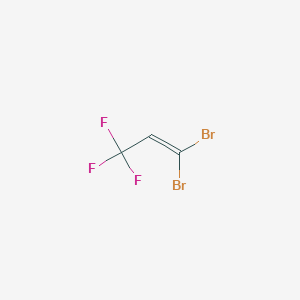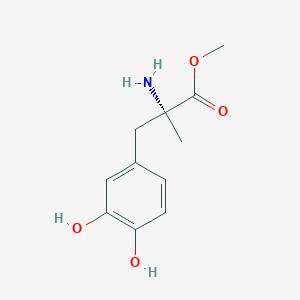
2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide is a fluorinated organophosphorus compound It is characterized by the presence of a trifluoroethoxy group and a dioxaphospholane ring, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide typically involves the reaction of 2,2,2-trifluoroethanol with a suitable phosphorus-containing precursor under controlled conditions. One common method includes the use of phosphorus trichloride and a base to facilitate the formation of the dioxaphospholane ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can yield different phosphorus-containing products.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acids, while substitution reactions can produce a variety of substituted dioxaphospholane derivatives.
Aplicaciones Científicas De Investigación
2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide exerts its effects involves the interaction of its reactive phosphorus center with various molecular targets. The trifluoroethoxy group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical transformations. The dioxaphospholane ring structure provides stability and specificity in its reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,2,2-Trifluoroethoxy)propionitrile: Another fluorinated compound with similar reactivity but different applications.
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds share the trifluoroethoxy group but have different core structures and reactivity profiles.
Uniqueness
2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide is unique due to its combination of a trifluoroethoxy group and a dioxaphospholane ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.
Propiedades
Fórmula molecular |
C4H6F3O4P |
|---|---|
Peso molecular |
206.06 g/mol |
Nombre IUPAC |
2-(2,2,2-trifluoroethoxy)-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C4H6F3O4P/c5-4(6,7)3-11-12(8)9-1-2-10-12/h1-3H2 |
Clave InChI |
NYGFLHQWSWRNIP-UHFFFAOYSA-N |
SMILES canónico |
C1COP(=O)(O1)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)
![Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090099.png)
![2-[4-(2,4-Dimethylphenyl)phenyl]acetic acid](/img/structure/B12090102.png)

![2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one](/img/structure/B12090110.png)








